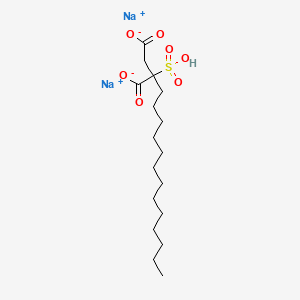
trans,trans-4''-Butyl-4-propenyl-bicyclohexyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans,trans-4’'-Butyl-4-propenyl-bicyclohexyl: is a chemical compound with the molecular formula C19H34 and a molecular weight of 262.47 g/mol . It is characterized by its bicyclic structure, which includes a butyl group and a propenyl group attached to the cyclohexyl rings. This compound is known for its unique physical and chemical properties, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans,trans-4’'-Butyl-4-propenyl-bicyclohexyl typically involves the reaction of appropriate cyclohexyl derivatives under specific conditions. One common method includes the use of Grignard reagents to introduce the butyl and propenyl groups onto the bicyclohexyl framework. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to room temperature .
Industrial Production Methods: Industrial production of trans,trans-4’'-Butyl-4-propenyl-bicyclohexyl may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: trans,trans-4’'-Butyl-4-propenyl-bicyclohexyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like or , leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using and a can convert the propenyl group to a propyl group.
Substitution: Halogenation reactions with bromine or chlorine can introduce halogen atoms into the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), Palladium catalyst (Pd/C)
Substitution: Bromine (Br2), Chlorine (Cl2)
Major Products Formed:
Oxidation: Ketones, Carboxylic acids
Reduction: Propyl derivatives
Substitution: Halogenated derivatives
Scientific Research Applications
Chemistry: In chemistry, trans,trans-4’'-Butyl-4-propenyl-bicyclohexyl is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of stereochemistry and conformational analysis .
Biology: In biological research, this compound can be used as a model to study the interactions of bicyclic compounds with biological macromolecules. It may also serve as a ligand in the development of new pharmaceuticals .
Medicine: Its ability to interact with specific molecular targets makes it a candidate for therapeutic agents .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of trans,trans-4’'-Butyl-4-propenyl-bicyclohexyl involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
- trans,trans-4-Butyl-4’-propyl-1,1’-bicyclohexyl
- trans,trans-4-Propenyl-4’'-propyl-bicyclohexyl
Comparison: Compared to similar compounds, trans,trans-4’'-Butyl-4-propenyl-bicyclohexyl is unique due to the presence of both butyl and propenyl groups. This combination imparts distinct physical and chemical properties, such as higher boiling points and specific reactivity patterns .
Properties
CAS No. |
694510-10-6 |
|---|---|
Molecular Formula |
C19H34 |
Molecular Weight |
262.5 g/mol |
IUPAC Name |
1-butyl-4-[4-[(Z)-prop-1-enyl]cyclohexyl]cyclohexane |
InChI |
InChI=1S/C19H34/c1-3-5-7-17-10-14-19(15-11-17)18-12-8-16(6-4-2)9-13-18/h4,6,16-19H,3,5,7-15H2,1-2H3/b6-4- |
InChI Key |
AOROKJCCSHCTIW-XQRVVYSFSA-N |
Isomeric SMILES |
CCCCC1CCC(CC1)C2CCC(CC2)/C=C\C |
Canonical SMILES |
CCCCC1CCC(CC1)C2CCC(CC2)C=CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


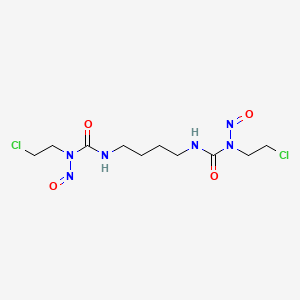

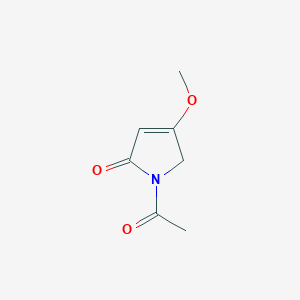
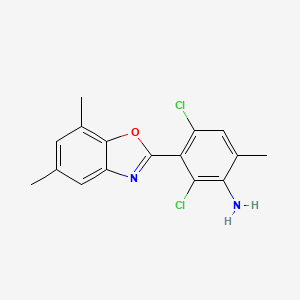
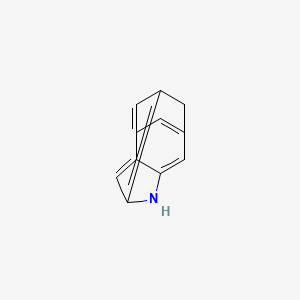
![4a,5,7,8,8a,9-Hexahydro-9-methylene-6H-1,2,4-triazolo[4,3-a]indole](/img/structure/B13798858.png)

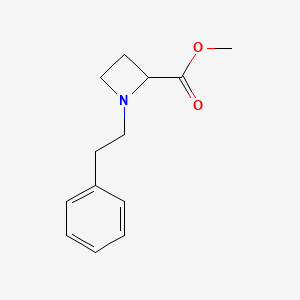
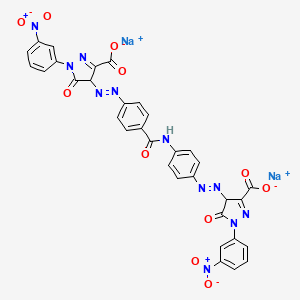
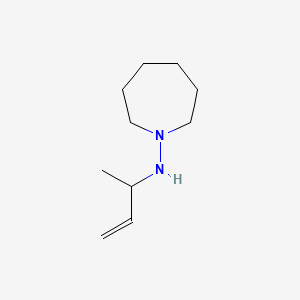
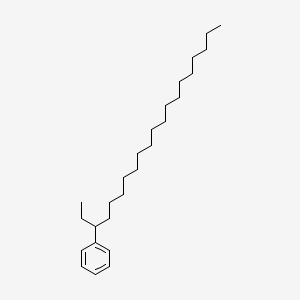
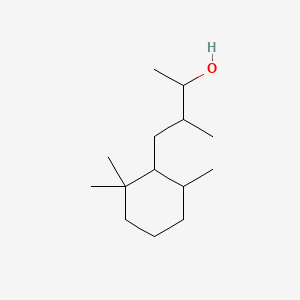
![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(2-methoxyphenyl)-](/img/structure/B13798893.png)
